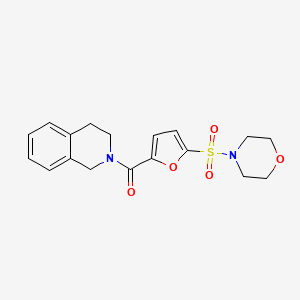
(3,4-dihydroisoquinolin-2(1H)-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-dihydroisoquinolin-2(1H)-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone is a useful research compound. Its molecular formula is C18H20N2O5S and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3,4-dihydroisoquinolin-2(1H)-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone , with the molecular formula C18H20N2O5S, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Weight : 376.43 g/mol
- IUPAC Name : 3,4-dihydro-1H-isoquinolin-2-yl-(5-morpholin-4-ylsulfonylfuran-2-yl)methanone
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways, including:
- Aldo-Keto Reductase AKR1C3 : This enzyme plays a crucial role in steroid metabolism and is implicated in various diseases, including cancer and metabolic disorders. The compound has shown significant inhibitory effects on AKR1C3, leading to decreased enzyme activity and altered metabolic profiles .
Antimicrobial Activity
Recent studies have indicated that derivatives of the isoquinoline structure exhibit antimicrobial properties. For instance, compounds similar to this compound have demonstrated inhibition against Mycobacterium tuberculosis (Mtb), with a notable 65% growth inhibition at concentrations around 250 μM . This suggests potential as a therapeutic agent against resistant strains of tuberculosis.
Anticancer Potential
The compound's ability to modulate steroid receptor pathways positions it as a candidate for cancer therapy. Research indicates that isoquinoline derivatives can affect androgen receptor activity, which is critical in prostate cancer progression .
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
- Study on Tuberculosis Inhibition :
-
Inhibition of AKR1C3 :
- Objective : To assess the impact on steroid metabolism.
- Findings : The compound effectively reduced AKR1C3 activity, indicating its potential role in managing conditions related to steroid metabolism disorders .
Data Table: Biological Activity Summary
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(5-morpholin-4-ylsulfonylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c21-18(19-8-7-14-3-1-2-4-15(14)13-19)16-5-6-17(25-16)26(22,23)20-9-11-24-12-10-20/h1-6H,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOHFBRDIFNWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(O3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














